molecular formula C14H19NO4S2 B4701677 ({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid

({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid

Cat. No. B4701677
M. Wt: 329.4 g/mol
InChI Key: JUHPFUBLSYTRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid, commonly known as DMMDA-2-TSOH, is a chemical compound that belongs to the phenethylamine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DMMDA-2-TSOH has been found to have a wide range of effects on the human body, including changes in mood, perception, and cognition. In

Mechanism of Action

DMMDA-2-TSOH is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It is also believed to have some affinity for other serotonin receptors, including the 5-HT2C receptor. The exact mechanism of action of DMMDA-2-TSOH is not fully understood, but it is believed to modulate the activity of serotonin in the brain, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
DMMDA-2-TSOH has been found to have a wide range of effects on the human body. It has been found to increase dopamine and norepinephrine levels in the brain, leading to changes in mood and perception. It has also been found to increase serotonin levels in the brain, leading to changes in mood, perception, and cognition. DMMDA-2-TSOH has also been found to have some affinity for the adrenergic receptors, leading to changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

DMMDA-2-TSOH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. It has a relatively long half-life, allowing researchers to study its effects over an extended period. However, DMMDA-2-TSOH also has some limitations for lab experiments. It is a potent psychoactive compound that can cause significant changes in mood, perception, and cognition, making it difficult to conduct experiments that require participants to be in a stable mental state. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on DMMDA-2-TSOH. One area of research could focus on the development of new synthetic compounds that have similar effects to DMMDA-2-TSOH but with fewer side effects. Another area of research could focus on the use of DMMDA-2-TSOH as a tool to study the effects of serotonin on the human body. Finally, research could focus on the development of new therapeutic applications for DMMDA-2-TSOH, such as the treatment of mood disorders or addiction.
Conclusion:
DMMDA-2-TSOH is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to have a wide range of effects on the human body, including changes in mood, perception, and cognition. DMMDA-2-TSOH has been used to study the effects of phenethylamine derivatives on the human body, including changes in neurotransmitter levels and receptor binding. It has also been used to study the effects of phenethylamine derivatives on behavior, including changes in locomotor activity and social behavior. Further research on DMMDA-2-TSOH could lead to the development of new therapeutic applications for this compound.

Scientific Research Applications

DMMDA-2-TSOH has been widely used in scientific research as a tool to study the effects of phenethylamine derivatives on the human body. It has been found to have a wide range of effects on mood, perception, and cognition. DMMDA-2-TSOH has been used to study the effects of phenethylamine derivatives on the central nervous system, including changes in neurotransmitter levels and receptor binding. It has also been used to study the effects of phenethylamine derivatives on behavior, including changes in locomotor activity and social behavior.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl-methylcarbamothioyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-15(14(20)21-9-13(16)17)7-6-10-4-5-11(18-2)12(8-10)19-3/h4-5,8H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHPFUBLSYTRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=S)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid
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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid
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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid
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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid
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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid
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({[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]carbonothioyl}thio)acetic acid

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